(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate
Description
(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate (CAS 186393-22-6) is a chiral pyrrolidine derivative with significant applications in medicinal chemistry and asymmetric synthesis. Its molecular formula is C₉H₁₇NO₄, and it has a molecular weight of 203.24 g/mol . Key properties include:
- Appearance: Solid
- Density: 1.262 g/cm³ (predicted)
- Boiling Point: 300.6±42.0°C (predicted)
- pKa: 13.91±0.40 (predicted)
The compound is synthesized via stereoselective routes, such as osmium tetroxide-mediated dihydroxylation of pyrrolidine precursors, followed by tert-butoxycarbonyl (Boc) protection . Its stereochemistry (3R,4S) is critical for interactions in enzyme inhibition and chiral auxiliary applications.
Properties
IUPAC Name |
tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQBMZDVBHSLW-KNVOCYPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.
Reaction Conditions: The key steps involve the introduction of hydroxyl groups and the tert-butyl ester group under controlled conditions. Common reagents used include tert-butyl chloroformate and appropriate bases.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups using reagents like tosyl chloride (TsCl).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that (3R,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate exhibits various biological activities, making it a valuable compound for pharmacological studies:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may be beneficial in treating diseases where enzyme activity is dysregulated.
- Antioxidant Properties : Studies suggest that it may have antioxidant effects, potentially protecting cells from oxidative stress.
- Neuroprotective Effects : Preliminary research indicates that this compound could have neuroprotective properties, which may be relevant in neurodegenerative diseases.
Pharmaceutical Applications
The unique structure of this compound makes it a candidate for various pharmaceutical applications:
- Drug Development : Its potential as a lead compound in drug discovery is under exploration, particularly for conditions related to metabolic disorders and neurodegenerative diseases.
- Synthesis of Complex Molecules : The compound can serve as an intermediate in the synthesis of more complex molecules used in medicinal chemistry.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated significant inhibition rates compared to control groups, suggesting its potential therapeutic application in metabolic disorders.
Case Study 2: Neuroprotective Effects
Research conducted at a leading university demonstrated the neuroprotective effects of the compound in cellular models of neurodegeneration. The findings showed reduced cell death and improved cell viability in the presence of oxidative stressors when treated with this compound.
Mechanism of Action
The mechanism of action of (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the tert-butyl ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Functional Group Modifications: Silyl Ether Derivatives
Key distinctions include:
- Lipophilicity : The TBDPS group increases hydrophobicity, altering solubility in polar solvents.
- Synthetic Utility : The silyl ether serves as a protecting group, enabling selective functionalization during multi-step syntheses .
| Property | Target Compound (186393-22-6) | (-)-17 (Silyl Derivative) |
|---|---|---|
| Molecular Weight | 203.24 | ~550 (estimated) |
| Key Functional Groups | Dihydroxy, Boc | Dihydroxy, Boc, TBDPS |
| Solubility | Moderate in polar solvents | Low in polar solvents |
Stereoisomeric Analogues
tert-Butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate (CAS 90481-33-7) is a stereoisomer with (3S,4S) configuration . Differences include:
Pyrrolidine-Pyridine Hybrids
Notable contrasts:
- Electronic Effects : The electron-withdrawing fluorine atom enhances metabolic stability.
- Ring Strain: The bicyclic structure (pyrrolidine-pyridine) introduces conformational rigidity compared to the monocyclic target compound .
Biological Activity
(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate (CAS Number: 186393-22-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound.
- Molecular Formula : C9H17NO4
- Molecular Weight : 203.24 g/mol
- Structure : The compound features a pyrrolidine ring with hydroxyl groups at positions 3 and 4, and a tert-butyl ester at the carboxylic acid position.
This compound has been identified as a versatile building block in the synthesis of biologically active compounds. Notably, it has been associated with the following activities:
- g-Secretase Inhibition : This compound has been utilized in synthesizing g-secretase inhibitors, which are critical in Alzheimer's disease research due to their role in amyloid precursor protein processing .
- Receptor Antagonism : It is involved in the synthesis of antagonists for various receptors including:
Toxicological Profile
The compound exhibits certain toxicological effects:
- Acute Toxicity : Classified as harmful if swallowed (Category 4), with skin and eye irritation potential (Categories 2) and respiratory irritation risks .
| Toxicological Effect | Classification |
|---|---|
| Acute toxicity | Category 4 |
| Skin irritation | Category 2 |
| Eye irritation | Category 2 |
| Respiratory irritation | Category 3 |
Study on g-Secretase Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound effectively inhibited g-secretase activity. This inhibition was linked to a reduction in amyloid-beta peptide production, suggesting potential therapeutic applications for Alzheimer's disease .
Receptor Antagonism Research
Research indicated that compounds derived from this compound displayed significant antagonistic activity against the human vanilloid receptor. This activity could lead to advancements in pain management therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
- Ring-closing metathesis using Grubbs catalyst to form the pyrrolidine scaffold (e.g., from N-allylvinylglycinol precursors) .
- Dihydroxylation with OsO₄ under oxidizing conditions (e.g., N-methylmorpholine N-oxide) to introduce stereospecific hydroxyl groups .
- Boc protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) anhydride in dichloromethane or THF .
Q. How is the structure and stereochemistry of this compound confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify backbone protons and carbons, while ³¹P NMR (if applicable) detects phosphonate derivatives. Splitting patterns resolve stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and functional groups .
- X-ray Crystallography : Resolves absolute stereochemistry using software like SHELX, with Flack parameters to confirm enantiopurity .
Q. What are the common challenges in handling and purifying this compound?
- Methodological Answer :
- Hydroscopicity : The dihydroxyl groups may require anhydrous conditions during synthesis and storage.
- Rotamer Formation : Observed in NMR (e.g., tert-butyl groups causing signal splitting), addressed by variable-temperature NMR or computational modeling .
- Purification : Automated flash chromatography with gradient elution (e.g., hexane/ethyl acetate) improves yield .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve diastereomeric excess and yield?
- Methodological Answer :
- Catalyst Screening : Grubbs catalyst variants (e.g., second-generation) enhance metathesis efficiency .
- Temperature Control : Low temperatures (0–20°C) during Boc protection reduce side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility in phosphorylation or coupling steps .
- Data Analysis : DOE (Design of Experiments) models quantify parameter interactions .
Q. How are data contradictions in NMR spectra (e.g., rotamers) resolved for accurate structural assignment?
- Methodological Answer :
- Variable-Temperature NMR : Elevating temperature (e.g., 40–60°C) coalesces split signals from slow-exchanging rotamers .
- DFT Calculations : Predict NMR chemical shifts using Gaussian or ORCA software to match experimental data .
- 2D NMR Techniques : COSY and NOESY identify through-space correlations between hydroxyl protons and adjacent groups .
Q. What advanced techniques ensure enantiomeric purity in asymmetric synthesis?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers .
- X-ray Flack Parameter : Values near 0.0 confirm correct absolute configuration in single-crystal studies .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers .
Q. How is this compound utilized as a scaffold in bioactive molecule development?
- Methodological Answer :
- Kinase Inhibitors : The pyrrolidine core is modified with boronate or phosphonate groups for CK1 or PI3K inhibition .
- Anticancer Agents : Functionalization with aryl or heteroaryl groups enhances cytotoxicity (e.g., FTY720 analogs) .
- Probe Molecules : Isotopic labeling (²H, ¹³C) tracks metabolic pathways in cell-based assays .
Q. What computational tools refine crystallographic data for this compound?
- Methodological Answer :
- SHELX Suite : SHELXL refines atomic coordinates against high-resolution data; SHELXD solves phases for twinned crystals .
- Olex2 GUI : Integrates refinement and visualization, especially for small-molecule datasets .
- Twinned Data Handling : Use Hooft/Y statistics to validate refinement quality in cases of pseudo-merohedral twinning .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
